N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-9-12(17)7-8-13-14(9)18-16(22-13)19-15(20)10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNWHTKLNFNCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Methylation: The methyl group at the 4-position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Amidation: The final step involves the coupling of the benzothiazole derivative with 4-(methylthio)benzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogenation catalysts.
Substitution: Amines, thiols, base catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Modulating receptor activity to alter cellular signaling.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Table 1: Substituent Analysis and Physical Properties
Key Observations :
- Substituents on the benzothiazole ring (e.g., morpholinomethyl, pyridinyl) enhance solubility and target selectivity compared to the target compound’s chloro-methyl group .
- The 4-methylthio group in the target compound increases lipophilicity relative to nitro or methoxy substituents in analogs like .
Key Observations :
Table 3: Reported Bioactivities
Biological Activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.9 g/mol. The compound features a benzothiazole core, which is known for its significant pharmacological properties, combined with a chloro group and a methylthio group that enhance its reactivity and biological activity.
1. Anti-inflammatory Properties
This compound has demonstrated notable anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
2. Analgesic Effects
The compound exhibits analgesic activity, providing pain relief through mechanisms that may involve the modulation of pain pathways in the central nervous system. This property makes it a candidate for further research in pain management therapies.
3. Antipyretic Activity
The antipyretic properties of this compound suggest its effectiveness in reducing fever. The mechanism appears to involve the inhibition of pyrogen-induced prostaglandin synthesis, which is crucial in fever development.
Synthesis
The synthesis of this compound can be achieved through several methods:
- Formation of Benzothiazole Core : This involves cyclization reactions using 2-aminothiophenol.
- Methylation : Methyl groups are introduced at the appropriate positions using methyl iodide or dimethyl sulfate.
- Thioether Formation : The methylthio group is incorporated via nucleophilic substitution reactions.
- Amidation : The final step involves forming the amide bond with suitable carboxylic acid derivatives.
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammation and pain pathways. Preliminary studies suggest that it may modulate signaling pathways associated with cytokine production and pain perception .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anti-inflammatory Studies : In vitro assays demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages, indicating its potential as an anti-inflammatory agent.
- Pain Relief Trials : Animal models showed that administration of this compound resulted in a marked decrease in pain responses compared to control groups, supporting its analgesic claims.
- Fever Reduction Experiments : In controlled settings, the compound effectively lowered induced fevers in test subjects, showcasing its antipyretic capabilities.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, and how do reaction parameters influence yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 5-chloro-4-methylbenzo[d]thiazol-2-amine with 4-(methylthio)benzoyl chloride in pyridine at room temperature yields the target compound after purification by recrystallization (e.g., methanol or ethanol). Reaction time, solvent choice (polar aprotic solvents like DMF improve reactivity), and stoichiometric ratios significantly affect yields, which range from 78% to 90% in analogous benzothiazole derivatives .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- 1H/13C-NMR : To verify substituent positions and electronic environments (e.g., thiazole protons at δ 7.2–8.5 ppm, methylthio groups at δ 2.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ calculated vs. observed values within 3 ppm error) .
- Melting Point Analysis : Consistency with reported values (e.g., 150–177°C for structurally similar benzothiazoles) ensures purity .
Q. How does the substitution pattern on the benzothiazole and benzamide moieties influence bioactivity?
The 5-chloro and 4-methyl groups on the benzothiazole enhance electron-withdrawing effects, improving binding to enzymatic targets like PFOR (pyruvate:ferredoxin oxidoreductase). The 4-(methylthio)benzamide moiety increases lipophilicity, aiding membrane permeability. Structure-activity relationship (SAR) studies on analogous compounds show that halogenation at position 5 and methyl substitution at position 4 are critical for antimicrobial and enzyme inhibitory effects .
Advanced Research Questions
Q. What alternative synthetic strategies exist for derivatives of this compound, and how do they address limitations in scalability or regioselectivity?
Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields in analogous thiazole derivatives. Additionally, click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) enables regioselective functionalization of the benzothiazole core, allowing introduction of bioorthogonal handles for target engagement studies .
Q. What structural insights from X-ray crystallography explain the compound’s molecular interactions with biological targets?
Single-crystal X-ray studies of related benzothiazoles reveal planar conformations stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O=C). The chloro and methylthio groups participate in hydrophobic interactions with enzyme active sites, while the thiazole nitrogen forms hydrogen bonds with catalytic residues (e.g., PFOR enzyme) . Non-classical interactions (C–H⋯O/F) further stabilize crystal packing, which correlates with improved thermal stability .
Q. How can researchers resolve contradictions in enzyme inhibition data across different assay conditions?
Discrepancies in IC50 values may arise from variations in assay pH, co-factor availability (e.g., NAD+ for dehydrogenases), or solvent effects (DMSO >1% can denature proteins). Normalize activity data using positive controls (e.g., nitazoxanide for PFOR inhibition) and validate via orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .
Q. What computational methods are effective for predicting metabolic stability or off-target effects of this compound?
- Molecular Dynamics (MD) Simulations : Assess binding mode stability in enzyme active sites over 100-ns trajectories.
- ADMET Prediction Tools : Use SwissADME or ProTox-II to estimate permeability (LogP ~3.5), CYP450 inhibition, and hepatotoxicity .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites prone to metabolic oxidation (e.g., methylthio group) .
Q. How can researchers design derivatives to overcome resistance mechanisms observed in antimicrobial studies?
Introduce bulky substituents (e.g., trifluoromethyl or piperazine) at the benzamide para position to sterically hinder efflux pump recognition. Fluorine substitution at strategic positions (e.g., ortho to the amide) enhances metabolic stability by blocking cytochrome P450 oxidation .
Q. Methodological Notes
- Spectral Data Interpretation : Use deconvolution software (e.g., MestReNova) to resolve overlapping NMR signals in complex aromatic regions .
- Crystallization Optimization : Screen solvents (e.g., methanol/water mixtures) using high-throughput platforms to obtain diffraction-quality crystals .
- Biological Assay Design : Include negative controls (e.g., unsubstituted benzamide) to isolate the contribution of specific substituents to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
